1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas, characterized by its unique structural features which include methoxy and methyl substituents on the aromatic rings. This compound is significant in organic synthesis and has potential biological activities, making it a subject of interest in various scientific fields.
The compound is synthesized from readily available starting materials, primarily involving aniline derivatives. Its synthesis and characterization have been documented in various chemical literature, underscoring its relevance in both academic and industrial chemistry.
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is classified as a urea derivative. Ureas are organic compounds containing the functional group -NH2CO-, and this specific compound features two aromatic rings that contribute to its chemical properties and reactivity.
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-methoxy-5-methylaniline with 4-methoxyaniline in the presence of a coupling agent such as phosgene or triphosgene. The reaction is generally carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
This method has been shown to yield the desired compound with good purity and yield, typically around 80-90% based on the reaction conditions used.
The molecular formula of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is . The structure consists of two aromatic rings attached to a central urea group, with methoxy and methyl substituents influencing its physical and chemical properties.
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions typical of urea derivatives:
These reactions can be utilized to modify the compound for specific applications or to synthesize related compounds with desired biological activities.
The mechanism of action for 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is largely dependent on its biological targets. It may interact with specific enzymes or receptors, modulating their activity due to the presence of functional groups that influence binding affinity.
The methoxy and methyl groups enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets. Studies have indicated that such compounds can exhibit antimicrobial or anticancer properties, making them valuable for drug development.
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:
Urea derivatives represent a cornerstone of modern medicinal chemistry, characterized by their versatile hydrogen-bonding capabilities and conformational flexibility. These compounds facilitate critical interactions with biological targets through their bidentate hydrogen bond donor-acceptor system, enabling high-affinity binding to diverse enzyme families, particularly kinases and growth factor receptors [6]. The N,N′-diarylurea subclass has gained prominence following the clinical success of multi-targeted kinase inhibitors, where the urea moiety serves as a rigid spacer that optimally positions aromatic pharmacophores within target binding pockets. This structural motif demonstrates remarkable tolerance to electronic and steric modifications, allowing medicinal chemists to fine-tune physicochemical properties while maintaining target engagement [8]. The compound 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea exemplifies this strategic approach, incorporating methoxy and methyl substituents at specific positions to modulate electronic characteristics and steric bulk, thereby optimizing its interaction profile with biological targets [2].
N,N′-Diaryl ureas have emerged as privileged scaffolds in targeted cancer therapy due to their unique capacity to simultaneously engage multiple hydrophobic residues and hydrogen-bonding motifs within enzyme binding sites. The planar urea carbonyl establishes bifurcated hydrogen bonds with backbone amides in the hinge region of kinases, while the flanking aryl rings occupy adjacent hydrophobic pockets, conferring both affinity and selectivity [8]. This molecular architecture underpins the mechanism of clinically validated inhibitors including sorafenib (Nexavar®), regorafenib (Stivarga®), and linifanib—compounds that share the diarylurea pharmacophore but diverge in their peripheral substituents, enabling distinct target profiles [6].
The structural significance of 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea lies in its asymmetric substitution pattern: the 2-methoxy-5-methylphenyl group provides steric bulk and electron-donating capacity, while the para-methoxyphenyl moiety contributes enhanced resonance stability and moderate polarity. This deliberate asymmetry enables optimization of binding kinetics and off-target selectivity—critical considerations in kinase inhibitor development where polypharmacology must be carefully balanced against toxicity risks [6] [8]. The meta-methyl substitution at the 5-position introduces an additional hydrophobic contact point without compromising the planarity essential for deep pocket penetration, distinguishing it from simpler symmetric analogues [2].
Table 1: Clinically Developed Diaryl Urea-Based Therapeutics with Structural Features
Compound Name | Aryl Group 1 | Aryl Group 2 | Primary Therapeutic Targets | Clinical Status |
---|---|---|---|---|
Sorafenib | 4-Chloro-3-(trifluoromethyl)phenyl | Pyridine-2-carboxamide | VEGFR, PDGFR, RAF kinases | FDA-approved (2005) |
Regorafenib | 4-Chloro-3-(trifluoromethyl)phenyl | Fluorinated pyridine-urea | VEGFR, TIE2, KIT kinases | FDA-approved (2012) |
Linifanib (ABT-869) | 3-Trifluoromethylphenyl | Indazole | VEGFR, PDGFR families | Phase III trials |
Featured Compound | 2-Methoxy-5-methylphenyl | 4-Methoxyphenyl | Under investigation | Preclinical research |
The pharmacophore of 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea (molecular formula: C₁₆H₁₈N₂O₃; molecular weight: 286.33 g/mol) exhibits three critical elements that govern its biomolecular interactions:
Hydrogen-bonding urea core: The carbonyl oxygen serves as a strong hydrogen bond acceptor (PSA = 60 Ų), while the two flanking -NH- groups function as donors, creating a complementary binding interface for protein residues [2]. This arrangement facilitates simultaneous interaction with key residues in kinase ATP-binding sites, mimicking the natural ATP adenine interactions but with higher specificity for allosteric pockets [8].
Ortho-methoxy group: Positioned on the aniline ring, the 2-methoxy substituent induces a 30-40° dihedral angle between the urea plane and phenyl ring, enforcing conformational restriction that reduces entropic penalty upon target binding. This steric effect preferentially orients the para-methoxyphenyl ring toward solvent-exposed regions while directing the methyl group at C5 toward hydrophobic subpockets [2] [5].
Electron-donating substituents: The para-methoxy group donates electrons through resonance (+M effect), increasing electron density at the urea carbonyl (lowering C=O stretching frequency by ~15 cm⁻¹ in IR spectroscopy) and enhancing hydrogen bond donor capability. Simultaneously, the 5-methyl group provides hydrophobic surface contact without significant electronic perturbation [2].
The compound's molecular descriptors reveal drug-like properties suitable for cellular penetration: calculated LogP = 3.32 indicates moderate lipophilicity, while four rotatable bonds maintain conformational flexibility without exceeding drug-likeness thresholds (≤10). The aromatic ring count (2) and hydrogen bond donor count (2) align with Lipinski's parameters for oral bioavailability, suggesting potential for further development as an orally administered agent [2].
Table 2: Molecular Descriptors of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea
Molecular Property | Value | Drug-likeness Relevance |
---|---|---|
Molecular Weight | 286.33 g/mol | <500: Optimal for membrane permeation |
Heavy Atom Count | 21 | Indicator of molecular complexity |
Rotatable Bond Count | 4 | <10: Favors oral bioavailability |
Hydrogen Bond Acceptors | 3 | Modulates solubility and permeability |
Hydrogen Bond Donors | 2 | Critical for target interaction |
Topological Polar Surface Area | 60 Ų | <90 Ų: Supports cellular permeability |
Calculated LogP | 3.32 | Ideal range (1-5) for tissue distribution |
The therapeutic application of urea derivatives originated with Friedrich Wöhler's seminal 1828 urea synthesis, which established organic synthesis principles that later enabled rational drug design [3]. Early medicinal applications focused on symmetric di-substituted ureas as hypnotics (e.g., carbromal) or antiepileptics (phenacemide), though these lacked target specificity. The modern era of asymmetric diaryl ureas emerged from systematic structure-activity relationship (SAR) studies in the 1990s investigating tyrosine kinase inhibition [6]. Researchers discovered that replacing the central amide linkage in known inhibitors with a urea group enhanced both potency and metabolic stability, attributed to the urea's resistance to protease cleavage and improved hinge-region binding [8].
The clinical approval of sorafenib in 2005 represented a watershed moment, validating the diarylurea pharmacophore for multi-kinase inhibition and triggering intensive exploration of structural variants [6] [8]. Subsequent generations incorporated heterocyclic systems (pyrazole, pyridine, pyrimidine) and optimized substitution patterns to address limitations of first-generation agents—particularly solubility constraints and off-target effects. Within this evolutionary trajectory, 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea exemplifies contemporary design principles focusing on substituent electronic modulation: the 4-methoxyphenyl group replaces strongly electron-withdrawing substituents (e.g., trifluoromethyl) to reduce cytochrome P450 inhibition, while the ortho-methoxy group provides conformational control absent in earlier analogues [2] [6]. This compound belongs to a new chemical space where moderate LogP (3.32) balances membrane permeability and aqueous solubility, addressing a key limitation of highly lipophilic predecessors like sorafenib (LogP = 3.8) [2] [8].
Current research leverages green chemistry approaches for diaryl urea synthesis, avoiding toxic phosgene derivatives via diphenyl carbonate-mediated routes that generate phenol as the sole byproduct [3]. These methodologies align with modern sustainable medicinal chemistry while enabling rapid structural diversification around the diarylurea core—a critical capability for optimizing compounds like 1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea through systematic exploration of substituent effects on potency and selectivity [3].
Table 3: Evolution of Urea Derivatives in Medicinal Chemistry
Era | Representative Compounds | Structural Features | Therapeutic Limitations Addressed |
---|---|---|---|
1828-1950s | Carbromal, Phenacemide | Symmetric alkyl substituents | Low specificity; metabolic instability |
1960s-1990s | Phenylurea herbicides | Monosubstituted aryl groups | Off-target toxicity in mammals |
2000s (1st Gen) | Sorafenib, Linifanib | Trifluoromethyl groups; heterocycles | Solubility limitations; hERG inhibition |
2010s-Present | 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea | Electron-donating methoxy groups; asymmetric substitution | Metabolic stability; kinase selectivity |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: